(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol
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Overview
Description
(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a hydroxyl group and an amino group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methylbutan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylacetamide (DMAc) mixed with water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.
Scientific Research Applications
(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Aminopiperidin-4-ol: Similar structure but lacks the 2-methylbutan-2-yl group.
(3S,4S)-3-Hydroxy-4-piperidone: Contains a ketone group instead of the amino group.
Uniqueness
(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and drug development .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H22N2O |
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Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3S,4S)-3-(2-methylbutan-2-ylamino)piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-4-10(2,3)12-8-7-11-6-5-9(8)13/h8-9,11-13H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
GXQVNEPSWJDDCO-IUCAKERBSA-N |
Isomeric SMILES |
CCC(C)(C)N[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CCC(C)(C)NC1CNCCC1O |
Origin of Product |
United States |
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